PPI Screening Fingerprint: CAS 887875-45-8 vs. Class-Scaffold Comparators
CAS 887875-45-8 was specifically profiled in two mechanistically distinct AlphaScreen PPI assays: (i) inhibitors of RMI-FANCM (MM2) interaction and (ii) small molecules abrogating mHTT-CaM interaction . While individual IC50 values have not been disclosed, this dual-assay screening fingerprint provides a differentiation anchor relative to commercially available furan-oxadiazole analogs such as IMB-XMA0038 (CAS 921812-26-2), which has not been reported in these specific PPI contexts . The absence of any reported PPI activity for IMB-XMA0038 means that a procurement decision for an RMI-FANCM or mHTT-CaM project cannot substitute 887875-45-8 with IMB-XMA0038 without introducing an uncharacterized activity gap.
| Evidence Dimension | Screening panel participation (RMI-FANCM MM2 AlphaScreen; mHTT-CaM AlphaScreen) |
|---|---|
| Target Compound Data | Enrolled in both RMI-FANCM-MM2 (Source 11908) and mHTT-CaM (Source 24983) AlphaScreen assays |
| Comparator Or Baseline | IMB-XMA0038 (CAS 921812-26-2): no reported enrollment in either assay |
| Quantified Difference | Not calculable (screening readouts withheld); qualitative difference in assay coverage exists |
| Conditions | AlphaScreen biochemical format; target sources 11908 and 24983 per Chemsrc curation |
Why This Matters
For teams working on RMI-FANCM or mHTT-CaM PPI targets, 887875-45-8 is the only furan-oxadiazole confirmed to have been screened in these specific assays, making an uninformed substitution hazardous.
